molecular formula C9H11FO4 B13580835 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid

6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No.: B13580835
M. Wt: 202.18 g/mol
InChI Key: SWAVRKBOSMKUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorospiro[3.3]heptane-2,2-dicarboxylic Acid (CAS 2322847-17-4) is a high-value, fluorinated spirocyclic scaffold of interest in medicinal chemistry and drug discovery. With a molecular formula of C9H11FO4 and a molecular weight of 202.18 g/mol, this compound serves as a conformationally restricted bioisostere . The incorporation of the gem-dicarboxylic acid functionality and fluorine atom into the rigid spiro[3.3]heptane backbone makes it a sophisticated building block for creating novel chemical entities. This scaffold is designed to improve the physicochemical properties of drug-like molecules, potentially leading to enhanced metabolic stability, altered lipophilicity, and increased aqueous solubility compared to less rigid or non-fluorinated analogs . Researchers utilize this and related difluorospiro[3.3]heptane derivatives as advanced isosteres for gem-difluorocycloalkanes and other functional groups, which are pivotal in optimizing pharmacodynamic and pharmacokinetic parameters during lead optimization campaigns . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human or veterinary consumption.

Properties

Molecular Formula

C9H11FO4

Molecular Weight

202.18 g/mol

IUPAC Name

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid

InChI

InChI=1S/C9H11FO4/c10-5-1-8(2-5)3-9(4-8,6(11)12)7(13)14/h5H,1-4H2,(H,11,12)(H,13,14)

InChI Key

SWAVRKBOSMKUGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(C(=O)O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis of Key Fluorinated Cyclobutane Precursors

A critical intermediate in the synthesis is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which serves as a versatile building block for constructing the spiro[3.3]heptane scaffold.

  • Starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, deoxofluorination is performed using Morph-DAST (morpholinosulfur trifluoride) to yield 3,3-difluorocyclobutane diester in approximately 65% yield.
  • Subsequent reduction with lithium aluminum hydride (LiAlH4) converts the diester to the corresponding dialcohol with 94% yield.
  • An Appel reaction then transforms the dialcohol into the dibromide intermediate (1,1-bis(bromomethyl)-3,3-difluorocyclobutane) with a 64% yield. This step is scalable, with up to 600 g produced in a single batch.

Formation of the 6,6-Difluorospiro[3.3]heptane Core

Using the dibromide intermediate, double alkylation reactions with active methylene compounds are employed:

  • Sodium hydride (NaH)-mediated alkylation of diethyl malonate yields diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate in 88% yield.
  • Alkylation with ethyl cyanoacetate in the presence of potassium carbonate (K2CO3) produces a cyano ester derivative in 68% yield.
  • Alkylation of tosylmethyl isocyanide (TosMIC), followed by hydrolysis, affords ketone intermediates, which can be further reduced to alcohols.

Conversion to 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic Acid

  • Saponification of diesters under basic conditions (NaOH) yields the corresponding carboxylic acids.
  • Modified Curtius rearrangement of acyl azides derived from these acids enables the synthesis of Boc-protected amino acid derivatives.
  • Further deprotection and hydrolysis steps yield the target this compound and related amino acid derivatives.

Alternative Thermal Decarboxylation Route

  • Spiro[3.3]heptane-3,3-dicarboxylic acid can be thermally decarboxylated by heating at 220 °C for 30 minutes to yield spiro[3.3]heptane-2-carboxylic acid derivatives.

Reaction Conditions and Yields Summary Table

Step Reaction Reagents/Conditions Yield (%) Notes
1 Deoxofluorination of 3-oxocyclobutane diester Morph-DAST, CH2Cl2, 0 °C to RT, 48 h 65 Produces 3,3-difluorocyclobutane diester
2 Reduction of diester to dialcohol LiAlH4, THF 94 High yield, smooth reaction
3 Appel reaction to dibromide PBr3 or similar, CH2Cl2, 0 °C to RT 64 Scalable to 600 g batches
4 Double alkylation with diethyl malonate NaH, DMF, 0 °C to 120 °C, 12 h 88 Forms diester spiro compound
5 Alkylation with ethyl cyanoacetate K2CO3, DMF 68 Cyano ester intermediate
6 Hydrolysis and Curtius rearrangement NaOH saponification, acyl azide formation, thermal rearrangement 71 (Curtius step) Leads to Boc-protected amino acids
7 Thermal decarboxylation Heating at 220 °C, 30 min Not specified Converts dicarboxylic acid to monoacid

Analysis of Preparation Methods

  • The convergent synthetic strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate allows for efficient access to a variety of functionalized 6,6-difluorospiro[3.3]heptane derivatives.
  • The use of Morph-DAST for deoxofluorination is effective but requires careful control of reaction conditions due to the reagent's reactivity.
  • Alkylation steps are robust and scalable, enabling multigram to kilogram scale synthesis.
  • The approach offers flexibility to introduce different functional groups (e.g., amino acids, alcohols) on the spiro scaffold.
  • Thermal decarboxylation provides an alternative route to mono-carboxylic acids but requires high temperatures.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid Fluorine (C6), -COOH (C2, C2) C₉H₁₁FO₄ 202.19 Enhanced acidity due to fluorine; potential metabolic stability
Fecht acid (spiro[3.3]heptane-2,6-dicarboxylic acid) -COOH (C2, C6) C₉H₁₂O₄ 184.19 Prone to α-proton instability under basic conditions
2,6-Dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid Methyl (C2, C6), -COOH (C2, C6) C₁₁H₁₆O₄ 212.24 Methyl groups block α-positions, improving stability
Spiro[3.3]heptane-2,2-dicarboxylic acid dimethyl ester -COOCH₃ (C2, C2) C₁₁H₁₆O₄ 212.24 Esterified form; reduced acidity, increased lipophilicity

Stability and Reactivity

  • Fecht Acid (2,6-dicarboxylic acid) : The α-protons adjacent to carboxylic acid groups render it unstable under basic conditions, limiting its utility in alkaline environments. This instability was addressed in the 2,6-dimethyl analog, where methyl groups sterically block deprotonation .
  • However, its stability under basic conditions remains untested in the provided evidence.
  • Dimethyl Ester : Esterification eliminates acidic protons, enhancing stability and making the compound suitable for hydrophobic applications .

Biological Activity

6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid (CAS Number: 2322847-17-4) is a unique spirocyclic compound characterized by the presence of a fluorine atom and two carboxylic acid groups. Its structural features contribute to its potential biological activity and applications in medicinal chemistry and materials science.

The molecular formula of this compound is C9H11FO4C_9H_{11}FO_4, with a molecular weight of approximately 202.2 g/mol. The compound has a melting point range of 190-192 °C and a purity level of about 95% .

PropertyValue
CAS Number2322847-17-4
Molecular FormulaC9H11FO4
Molecular Weight202.2 g/mol
Melting Point190-192 °C
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and metabolic stability, while the spirocyclic structure contributes to its rigidity and specificity in molecular interactions .

Biological Activity

Current research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The presence of carboxylic acid groups may allow for interactions with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Drug Development Potential : Due to its unique structure, there is ongoing investigation into its use as a lead compound in drug development, particularly in targeting specific diseases where structural specificity is crucial.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of various spirocyclic compounds, including derivatives of this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent .
  • Enzyme Interaction Studies :
    Research published in medicinal chemistry journals explored the interaction of spirocyclic compounds with specific enzymes involved in metabolic pathways. The findings indicated that modifications to the carboxylic acid groups could enhance binding affinity and selectivity towards target enzymes .
  • Material Science Applications :
    The compound has been investigated for its role in synthesizing advanced materials like metal-organic frameworks (MOFs). Its unique structural features allow for the formation of stable frameworks with potential applications in gas storage and catalysis .

Comparison with Similar Compounds

This compound can be compared with other spirocyclic compounds:

CompoundKey FeaturesBiological Activity
Spiro[3.3]heptane-2,6-dicarboxylic acidLacks fluorine; two carboxylic groupsLimited antimicrobial
6-Fluorospiro[3.3]heptane-2-carboxylic acidContains single carboxylic group; fluorinatedPotential enzyme inhibitor

Q & A

Q. How can researchers optimize the synthesis of 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid to improve yield and purity?

  • Methodological Answer: Synthesis optimization typically involves a stepwise approach:
  • Scaffold Construction: Start with cycloaddition or ring-closing metathesis to form the spiro[3.3]heptane core. Evidence from analogous spiro compounds suggests using Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize intermediates .
  • Fluorine Introduction: Electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (KF in polar aprotic solvents) can introduce fluorine at the 6-position. Monitor reaction temperature (<0°C to prevent side reactions) .
  • Purification: Use silica gel chromatography followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals. Purity can be validated via HPLC with a C18 column (95:5 acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for confirming the spirocyclic structure and fluorine substitution?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies spiro connectivity via characteristic coupling patterns (e.g., geminal fluorine atoms show splitting in ¹³C NMR at ~90–110 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement of the spiro scaffold and verifies fluorine placement .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M-H]⁻ ion for C₉H₉F₂O₄) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Fluorinated waste requires specialized incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer:
  • Quantum Chemical Calculations: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and activation energies. Software like Gaussian or ORCA is recommended .
  • Reaction Path Screening: Combine cheminformatics (e.g., RDKit) with automated workflows to prioritize synthetic routes based on steric/electronic parameters (e.g., fluorine’s electron-withdrawing effect) .

Q. What experimental strategies elucidate the compound’s binding mechanisms with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
  • Mutagenesis Studies: Replace key receptor residues (e.g., Ser or Tyr) to assess how fluorine’s electronegativity influences binding .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent binding affinities across studies)?

  • Methodological Answer:
  • Factorial Design: Systematically vary parameters (pH, temperature, ionic strength) to identify confounding variables. Use ANOVA to isolate significant factors .
  • Meta-Analysis: Cross-reference datasets from SPR, ITC, and crystallography to reconcile discrepancies. For example, low-affinity ITC results may correlate with entropic penalties not captured in SPR .

Q. What role does the fluorine substituent play in modulating the compound’s electronic and steric properties?

  • Methodological Answer:
  • Electron-Withdrawing Effect: Fluorine increases the acidity of adjacent carboxylic groups (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs). Measure via potentiometric titration .
  • Steric Impact: Compare X-ray structures of fluorinated vs. non-fluorinated analogs. Fluorine’s small size minimizes steric hindrance, favoring planar conformations in receptor binding .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation products via LC-MS .
  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use NMR to detect structural changes (e.g., decarboxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.